molecular formula C10H10N4O2 B2650054 N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine CAS No. 318238-07-2

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Cat. No. B2650054
CAS RN: 318238-07-2
M. Wt: 218.216
InChI Key: REYHJCKWRDAVIS-UHFFFAOYSA-N
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Description

“N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific molecular structure of “this compound” is not available in the retrieved information.

Scientific Research Applications

Synthesis and Bioactivity Studies

Researchers have developed methods for synthesizing pyrazole derivatives, including N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, to explore their potential antitumor, antifungal, and antibacterial activities. These compounds have been characterized and their structures confirmed through various spectroscopic techniques, demonstrating significant bioactivity against breast cancer and microbial strains (Titi et al., 2020).

Catalysis and Synthesis Methodologies

The compound has also been implicated in catalysis and novel synthesis methodologies. For instance, the reductive amination process utilizing nitrogen-doped graphene-activated nanoscale catalysts has shown the compound's role in the synthesis of N-methylated and N-alkylated amines. This process is highlighted for its convenience and cost-effectiveness, broadening the scope of its application in synthesizing fine chemicals and pharmaceuticals (Senthamarai et al., 2018).

Antimicrobial and Antioxidant Properties

Pyrazole derivatives, including this compound, have shown promising antimicrobial and antioxidant properties. The synthesis and characterization of such compounds have led to the identification of new diazo dyes with significant bioactivity, including antimicrobial and radical scavenging activities. These findings suggest the potential of these compounds in developing therapeutic agents and materials with antimicrobial and antioxidant functionalities (Şener et al., 2017).

Graphene-based Catalysts for Nitro Compound Reduction

The role of graphene-based catalysts in the reduction of nitro compounds to amines, with applications in drug synthesis, biologically active molecules, and environmental remediation, has been explored. These studies highlight the efficiency of graphene-based catalysts in facilitating the reduction process, underscoring the compound's significance in the development of novel catalysts for organic transformations (Nasrollahzadeh et al., 2020).

properties

IUPAC Name

N-methyl-4-nitro-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-11-10-9(14(15)16)7-12-13(10)8-5-3-2-4-6-8/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYHJCKWRDAVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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